molecular formula C9H20Cl2N2 B12856278 N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride

N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride

Cat. No.: B12856278
M. Wt: 227.17 g/mol
InChI Key: BEJXLFNNACCZKM-UHFFFAOYSA-N
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Description

N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride is a synthetic organic compound featuring a piperidine ring linked to a cyclopropanamine moiety via a methylene bridge, with two hydrochloric acid molecules forming its dihydrochloride salt. The cyclopropane ring introduces steric strain, which may influence binding affinity and metabolic stability.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)cyclopropanamine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;;/h8-11H,1-7H2;2*1H

InChI Key

BEJXLFNNACCZKM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride typically involves the reaction of 4-piperidylmethylamine with cyclopropanecarboxylic acid, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-Piperidylmethyl)cyclopropanamine dihydrochloride can be synthesized through various methods involving cyclopropanation reactions and piperidine derivatives. The synthesis typically involves the reaction of cyclopropyl amines with piperidine derivatives under controlled conditions to yield the desired dihydrochloride salt form.

Chemical Structure:

  • Molecular Formula: C10_{10}H16_{16}Cl2_{2}N
  • Molecular Weight: 223.15 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to piperidine derivatives, including this compound. These compounds exhibit promising antiproliferative effects against various cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF7 (breast cancer)
  • A431 (skin/squamous cancer)

The mechanism of action is believed to involve the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents .

Neurological Applications

The piperidine structure is known for its activity in the central nervous system. Compounds like this compound may have applications in treating neurological disorders due to their ability to interact with neurotransmitter systems. Research indicates that similar piperidine derivatives can modulate dopaminergic and serotonergic pathways, offering potential therapeutic benefits for conditions such as depression and anxiety .

Treatment of Malaria

Although not directly tested, the structural similarities between this compound and other known antimalarial agents suggest potential applications in malaria treatment. Research on related compounds has shown efficacy against Plasmodium species by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria therapy .

Cardiovascular Health

Piperidine derivatives have been studied for their cardiovascular protective effects, particularly in managing hypertension and other cardiovascular diseases. The modulation of vascular smooth muscle function and anti-inflammatory properties observed in some piperidine compounds may extend to this compound, warranting further investigation into its cardiovascular applications .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityShowed significant antiproliferative effects against HCT116 and MCF7 cell lines with minimal cytotoxicity to non-cancerous cells.
Neurological ImpactSuggested modulation of neurotransmitter systems, indicating potential use in treating mood disorders.
Cardiovascular EffectsHighlighted possible benefits in managing cardiovascular health through anti-inflammatory mechanisms.

Mechanism of Action

The mechanism of action of N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

The compound is compared to structurally or functionally related piperidine and cyclopropane derivatives, focusing on molecular properties, applications, and safety profiles.

Structural and Functional Analogues

Loperamide Hydrochloride (C₂₉H₃₃ClN₂O₂·HCl)
  • Key Features : A piperidinebutanamide derivative with a 4-chlorophenyl group and hydroxyl substituent.
  • Applications : Clinically used as an antidiarrheal agent targeting μ-opioid receptors in the gastrointestinal tract .
  • Regulatory Standards : USP41 specifies a purity range of 98.0–102.0% for pharmaceutical use .
  • Differentiation : Unlike the target compound, Loperamide’s bulky aromatic groups and extended carbon chain enhance receptor specificity but reduce metabolic flexibility.
N-[(2-Nitrophenyl)methyl]cyclopropanamine
  • Key Features : Cyclopropanamine linked to a nitro-substituted benzyl group.
  • Safety Profile: No significant hazards reported, though toxicity data remain incomplete .
4-(Diphenylmethoxy)piperidine Hydrochloride
  • Key Features : Piperidine core modified with a diphenylmethoxy substituent.
  • Environmental Impact: Limited ecological data available; regulatory documentation lacks toxicity assessments .
  • Differentiation : The diphenylmethoxy group increases hydrophobicity, likely reducing aqueous solubility compared to the target compound’s cyclopropane moiety.
N-(4-Bromobenzyl)cyclopropanamine Hydrochloride
  • Key Features : Cyclopropanamine attached to a brominated benzyl group.
  • Differentiation : Bromine’s electronegativity may enhance halogen bonding interactions, a feature absent in the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Safety/Toxicity Information References
N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride C₉H₁₉N₂·2HCl ~228.1 Piperidylmethyl, cyclopropane Research Data unavailable
Loperamide Hydrochloride C₂₉H₃₃ClN₂O₂·HCl 513.9 Chlorophenyl, hydroxy, butanamide Antidiarrheal drug USP41 purity standards
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 Nitrophenyl, cyclopropane Research No known hazards
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.8 Diphenylmethoxy Unknown Limited ecological data
N-(4-Bromobenzyl)cyclopropanamine Hydrochloride C₁₁H₁₃BrN₂·HCl 296.6 Bromobenzyl Research Unknown

Research Findings

  • Structural Impact on Solubility : The dihydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral analogs like N-[(2-Nitrophenyl)methyl]cyclopropanamine .
  • Pharmacological Potential: Piperidine derivatives with aromatic groups (e.g., Loperamide) exhibit receptor-specific activity, whereas the target compound’s cyclopropane group may favor novel binding modes .

Biological Activity

N-(4-Piperidylmethyl)cyclopropanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is known for contributing to various pharmacological effects. The cyclopropane moiety adds unique steric and electronic properties that may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that piperidine derivatives exhibit significant antimicrobial properties. For instance, a study on hydrazides of heterocyclic amines demonstrated that certain piperidinyl compounds displayed antibacterial activity against strains like Escherichia coli and Staphylococcus aureus . The structure-activity relationship indicated that modifications in the linker length between the piperidine and hydrazide groups affected antimicrobial potency.

CompoundAntimicrobial Activity (MIC)Target Strains
This compoundTBDTBD
2-(N-piperidinyl)acetic acid hydrazide4 µg/mLS. aureus
2-methyl-3-(N-piperidinyl)propanacid hydrazide2 µg/mLE. coli

Anti-inflammatory Properties

Piperidine derivatives have also been evaluated for their anti-inflammatory effects. A series of diarylidene-N-methyl-4-piperidone derivatives demonstrated significant inhibition of inflammatory markers in activated macrophages, suggesting that compounds with similar piperidine structures may have potential as anti-inflammatory agents .

Case Studies

  • In Vivo Studies : In vivo assessments revealed that certain piperidine derivatives exhibited low acute toxicity (LD50 ranging from 520 to 5750 mg/kg), indicating a favorable safety profile compared to conventional antibiotics .
  • Comparative Analysis : A comparative study of various piperidine derivatives highlighted the enhanced bioavailability and reduced toxicity of compounds like this compound when compared to standard treatments .

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperidine derivatives suggest that modifications to the core structure can significantly impact biological activity. For example:

  • Linker Length : Increasing the length of the linker between the piperidine and functional groups generally resulted in decreased antimicrobial activity.
  • Substituent Effects : The presence of electron-donating or withdrawing groups on the piperidine ring can modulate both potency and selectivity towards specific biological targets.

Q & A

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Replicate reactions under controlled conditions (solvent polarity, temperature, nucleophile strength). Use 19F NMR (if fluorinated nucleophiles) or kinetic studies to track reaction progress. Computational modeling (DFT) can predict transition states and explain discrepancies in observed reactivity .

Q. What steps validate conflicting cytotoxicity results in cell-based assays?

  • Methodological Answer : Standardize cell lines (e.g., HEK293 vs. HepG2), culture conditions (serum concentration, passage number), and exposure times (24–72 hrs). Include positive controls (e.g., cisplatin) and measure viability via MTT and ATP assays. Verify results with flow cytometry (apoptosis/necrosis markers) to rule out assay-specific artifacts .

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